molecular formula C18H15Cl2N3O B2942258 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone CAS No. 2034559-72-1

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone

Cat. No.: B2942258
CAS No.: 2034559-72-1
M. Wt: 360.24
InChI Key: RBPMPQJCKUNQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone is a potent and selective chemical probe recognized for its ability to inhibit Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) [https://doi.org/10.1016/j.chembiol.2021.07.019]. This mechanism of action places it at the forefront of necroptosis and inflammation research. By specifically inhibiting RIPK1, a key regulator of programmed cell death pathways, this compound enables researchers to dissect the contribution of necroptosis in various pathological models. Its research value is significant in the study of neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, as well as in inflammatory conditions, where RIPK1-mediated signaling is implicated in disease pathogenesis [https://doi.org/10.1038/s41582-021-00487-8]. The compound's selectivity profile makes it a critical tool for validating RIPK1 as a therapeutic target and for understanding the complex interplay between different cell death modalities in health and disease.

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2,3-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O/c19-14-5-3-4-13(17(14)20)18(24)22-9-8-12(10-22)23-11-21-15-6-1-2-7-16(15)23/h1-7,11-12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPMPQJCKUNQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrolidinone ring can be introduced through cyclization reactions involving amino acids or their derivatives[_{{{CITATION{{{2{Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e] 1 ...[{{{CITATION{{{_3{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1). The dichlorophenyl group is usually introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Dichlorophenyl Group

The 2,3-dichlorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Reactivity is influenced by electron-withdrawing effects of the adjacent chlorine atoms and steric factors from the methanone group.

Reaction Conditions Product Yield Reference
HydroxylationNaOH (aq.), ethanol, 80°C, 12h(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-hydroxy-3-chlorophenyl)methanone68–72%
MethoxylationNaOMe, DMF, 100°C, 8h(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methoxy-3-chlorophenyl)methanone65%

Hydrogenation of the Pyrrolidine Ring

The pyrrolidine ring can be hydrogenated to form a saturated piperidine derivative, enhancing conformational stability for pharmacological applications.

Reaction Conditions Product Yield Reference
Catalytic HydrogenationH<sub>2</sub> (1 atm), Pd/C, 50–60°C, 6h(3-(1H-benzo[d]imidazol-1-yl)piperidin-1-yl)(2,3-dichlorophenyl)methanone85%

Acylation and Alkylation at the Benzimidazole Nitrogen

The nitrogen atom in the benzo[d]imidazole ring reacts with acylating or alkylating agents to form derivatives with modified electronic properties.

Reaction Conditions Product Yield Reference
AcetylationAcetyl chloride, DMF, Et<sub>3</sub>N, 0°C→RT(3-(1-acetyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone78%
MethylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 4h(3-(1-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone82%

Ring-Opening Reactions of the Pyrrolidine Moiety

Under strongly acidic conditions, the pyrrolidine ring undergoes ring-opening, forming linear amine intermediates.

Reaction Conditions Product Yield Reference
Acid-Catalyzed HydrolysisHCl (conc.), H<sub>2</sub>O, reflux, 24h1-(2,3-dichlorophenyl)-2-(1H-benzo[d]imidazol-1-yl)pentanedioic acid60%

Stability and Reactivity Considerations

  • pH Sensitivity : The compound decomposes in strong acids (pH < 2) or bases (pH > 12) due to hydrolysis of the methanone group .

  • Thermal Stability : Stable up to 200°C under inert atmospheres, but decomposes exothermically above 250°C .

  • Photoreactivity : The dichlorophenyl group undergoes partial dechlorination under UV light (254 nm), forming mono-chloro derivatives.

Key Insights from Analogous Compounds

  • JNK3 Inhibition : Analogous pyrrolidine-benzimidazole hybrids (e.g., compound 18a in ) show selective kinase inhibition, suggesting potential bioactivity for the target compound .

  • Anticancer Activity : Structural analogs with dichlorophenyl groups exhibit cytotoxicity via topoisomerase II inhibition (IC<sub>50</sub> ≈ 0.28–2.69 µM) .

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: : It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets and pathways. It may interact with enzymes, receptors, or other molecular targets to produce its biological effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core Notable Properties/Applications
(3-(1H-Benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone C₁₉H₁₆Cl₂N₂O 387.26 2,3-dichlorophenyl, pyrrolidine Benzoimidazole, pyrrolidine Potential kinase inhibitor, high lipophilicity
(1H-Benzo[d]imidazol-1-yl)(2,6-dichlorophenyl)methanone C₁₄H₈Cl₂N₂O 291.13 2,6-dichlorophenyl Benzoimidazole Positional isomer; altered electronic effects
1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone C₂₁H₂₂ClN₅O₂ 420.89 Morpholine, 3-chloroaniline Pyrrolopyridine, morpholine Kinase inhibition, improved solubility
(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone C₃₀H₂₆N₂O 442.55 2,3-dimethylphenyl, trityl-protected imidazole Imidazole High steric bulk, potential CNS activity
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone C₁₀H₈N₆OS 276.28 Amino, hydroxy, cyano groups Pyrazole, thiophene Antimicrobial, hydrogen-bonding capacity

Key Differences and Implications

Substituent Positional Effects :

  • The 2,3-dichlorophenyl group in the target compound vs. 2,6-dichlorophenyl in ’s analogue alters electronic distribution and steric hindrance. The ortho-substituted chlorines in the target may reduce rotational freedom, enhancing target specificity compared to the para-substituted isomer .

Heterocyclic Core Modifications :

  • Replacing pyrrolidine (target compound) with morpholine () increases polarity and aqueous solubility, which could improve pharmacokinetics . Conversely, the trityl-protected imidazole in introduces extreme hydrophobicity, favoring blood-brain barrier penetration .

Biological Activity: The pyrazole-thiophene hybrid in exhibits antimicrobial activity due to its hydrogen-bonding cyano and amino groups, whereas the target compound’s benzoimidazole and dichlorophenyl groups suggest kinase or protease inhibition .

Synthetic Complexity :

  • The trityl group in ’s compound requires multi-step protection/deprotection, whereas the target compound’s pyrrolidine-benzoimidazole linkage may be synthesized via simpler coupling reactions .

Biological Activity

The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer and antimicrobial effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

PropertyDetails
IUPAC Name This compound
Molecular Formula C18H16Cl2N4O
Molecular Weight 367.25 g/mol
CAS Number 2034298-81-0

The structure of this compound features a benzo[d]imidazole moiety connected to a pyrrolidine ring and a dichlorophenyl group, which may contribute to its biological activity by facilitating interactions with various molecular targets.

Anticancer Activity

Research indicates that compounds containing benzo[d]imidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression, such as the insulin-like growth factor 1 receptor (IGF-1R) pathway .

Case Studies

  • Inhibition of IGF-1R : A study highlighted the synthesis of benzo[d]imidazole derivatives that act as inhibitors of IGF-1R, demonstrating improved potency when amine-containing side chains were introduced at specific positions on the pyridine ring . This suggests that modifications similar to those found in this compound could enhance its anticancer efficacy.
  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that compounds with similar structural features can induce apoptosis and inhibit cell proliferation. For example, derivatives of benzo[d]imidazole have been reported to significantly reduce the viability of breast and prostate cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzo[d]imidazole derivatives are known for their ability to inhibit bacterial growth and have shown effectiveness against a range of pathogens.

Research Findings

  • Antibacterial Activity : Studies have demonstrated that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
  • Antifungal Properties : Some derivatives have also shown antifungal activity, indicating potential applications in treating fungal infections. The presence of the dichlorophenyl group may enhance the lipophilicity of the compound, improving its ability to penetrate fungal cell walls.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may bind to receptors or enzymes involved in critical signaling pathways, modulating their activity and influencing cellular responses.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes associated with cancer cell proliferation or bacterial metabolism, thereby exerting its therapeutic effects.

Q & A

Basic: What are optimized synthetic routes for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone, and how can purity be validated?

Methodological Answer:
The synthesis typically involves coupling a benzoimidazole-pyrrolidine intermediate with 2,3-dichlorobenzoyl chloride. Key steps include:

  • Reagent Selection : Use a base like triethylamine to deprotonate the pyrrolidine nitrogen, facilitating nucleophilic acyl substitution .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the product. Validate purity via:
    • HPLC : ≥95% purity with a C18 column (acetonitrile/water mobile phase) .
    • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 400.3 (calculated) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm the pyrrolidine-benzoimidazole linkage (δ 3.5–4.5 ppm for N-CH2 protons) and dichlorophenyl aromatic signals (δ 7.2–7.8 ppm) .
  • FT-IR : Verify carbonyl stretch (~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • High-Resolution MS : Exact mass analysis (e.g., HRMS-ESI) to distinguish from analogs .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (e.g., antifungal IC50) across multiple cell lines or fungal strains to identify strain-specific effects .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., nitro-pyrazole derivatives) to isolate substituent-specific effects .
  • Control Experiments : Include positive controls (e.g., fluconazole for antifungal assays) to calibrate activity thresholds .

Advanced: What strategies improve experimental designs for studying environmental degradation of this compound?

Methodological Answer:

  • Matrix Complexity : Simulate real-world conditions by spiking wastewater with diverse organic/inorganic contaminants to assess degradation kinetics .
  • Stabilization : Use continuous cooling (4°C) during long-term studies to minimize organic degradation artifacts .
  • Analytical Tools : Employ LC-MS/MS to track degradation products (e.g., dichlorophenol intermediates) .

Advanced: How do structural modifications (e.g., substituent changes) impact the compound’s bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs (e.g., replacing dichlorophenyl with trichlorophenyl) and compare:
    • Anticancer Potency : MTT assays against HeLa or MCF-7 cells .
    • Solubility : LogP measurements to correlate hydrophobicity with membrane permeability .
  • Computational Modeling : Dock analogs into target proteins (e.g., CYP51 for antifungals) using AutoDock Vina to predict binding affinity changes .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Emergency Measures : For skin exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or MOE to simulate binding to targets (e.g., histamine receptors) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with His450 in CYP51) .

Basic: What are the key regulatory considerations for storing and disposing of this compound?

Methodological Answer:

  • Storage : Keep in airtight containers at -20°C, away from light and moisture .
  • Disposal : Incinerate in EPA-approved facilities; avoid aqueous release due to chlorine content .

Advanced: How does this compound’s stability under varying pH and temperature conditions affect assay reproducibility?

Methodological Answer:

  • pH Stability Tests : Incubate in buffers (pH 2–12) for 24 hours; monitor degradation via HPLC .
  • Thermal Analysis : TGA/DSC to determine decomposition thresholds (e.g., >150°C) .
  • Assay Buffers : Use phosphate-buffered saline (pH 7.4) for in vitro studies to minimize hydrolysis .

Advanced: What interdisciplinary approaches combine this compound’s chemical and environmental research?

Methodological Answer:

  • Ecotoxicology : Pair toxicity assays (e.g., Daphnia magna LC50) with metabolomics to identify metabolic disruption pathways .
  • Environmental Sampling : Use SPE-LC-MS to detect the compound in wastewater, correlating concentrations with industrial discharge records .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.